Oroxylin A 7-O-beta-D-glucuronide methyl ester
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Overview
Description
Oroxylin A 7-O-beta-D-glucuronide methyl ester is a natural flavonoid compound isolated from the roots of Scutellaria baicalensis Georgi . This compound belongs to the flavonoid class of chemicals, specifically flavones, and has a molecular formula of C23H22O11 with a molecular weight of 474.41 g/mol . It is known for its antioxidant properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oroxylin A 7-O-beta-D-glucuronide methyl ester can be synthesized through various chemical reactions involving the glucuronidation of Oroxylin A. The synthetic route typically involves the methylation of the glucuronic acid moiety . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is usually obtained in a powdered form and is soluble in these organic solvents .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Scutellaria baicalensis Georgi . The extraction process includes drying the roots, followed by solvent extraction and purification steps to isolate the desired compound . The compound is then subjected to further chemical modifications to obtain the methyl ester derivative .
Chemical Reactions Analysis
Types of Reactions
Oroxylin A 7-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Oroxylin A 7-O-beta-D-glucuronide methyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Oroxylin A 7-O-beta-D-glucuronide methyl ester involves the modulation of various molecular targets and pathways. The compound has been shown to inhibit prolyl oligopeptidase (POP) activity, which plays a role in the regulation of neuropeptides . Additionally, it modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, and Nrf-2 . These pathways are involved in the molecular mechanisms of chronic diseases and contribute to the compound’s therapeutic effects .
Comparison with Similar Compounds
Oroxylin A 7-O-beta-D-glucuronide methyl ester can be compared with other similar flavonoid compounds, such as:
The uniqueness of this compound lies in its specific glucuronide methyl ester structure, which may enhance its solubility and bioavailability compared to its parent compound .
Biological Activity
Oroxylin A 7-O-beta-D-glucuronide methyl ester is a flavonoid glycoside derived from the roots of Scutellaria baicalensis, a plant known for its extensive medicinal properties. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22O11
- Molecular Weight : 474.41 g/mol
- Density : 1.541 ± 0.06 g/cm³
- Solubility : Very slightly soluble in water (0.1 g/L at 25 ºC)
Structure
The compound features multiple hydroxyl groups and a methoxy group, contributing to its biological activity. Its structure can be represented as follows:
Antioxidant Activity
This compound exhibits significant antioxidant properties. It can scavenge free radicals effectively, which reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups. This mechanism is crucial in preventing cellular damage associated with oxidative stress and aging.
- DPPH Assay Results : The compound demonstrated a high capacity for free radical scavenging, comparable to well-known antioxidants such as ascorbic acid .
Anti-inflammatory Activity
The compound has shown potential in inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. Research indicates that it may modulate various signaling pathways involved in inflammatory responses.
- Cytokine Inhibition : Studies have reported that Oroxylin A derivatives can significantly lower levels of TNF-α and IL-6 in vitro, highlighting their potential therapeutic role in inflammatory diseases .
Anticancer Activity
This compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Mechanism of Action : The compound may affect cell cycle regulation and apoptosis pathways, leading to reduced viability in various cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is beneficial to compare it with other flavonoid glycosides:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | Significant |
Quercetin-3-O-glucoside | Moderate | High | Moderate |
Kaempferol-3-O-rutinoside | High | Moderate | Low |
Rutin | High | High | Moderate |
Case Studies and Research Findings
- Prolyl Oligopeptidase Inhibition : Research has identified Oroxylin A derivatives as potent inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in various neurological disorders .
- Clinical Applications : In clinical settings, extracts containing Oroxylin A have demonstrated beneficial effects on conditions such as diabetes and inflammation, enhancing the efficacy of standard treatments like metformin .
- Cellular Mechanisms : Studies utilizing MTT assays have shown that Oroxylin A can alter cellular uptake mechanisms, indicating its potential for targeted drug delivery systems .
Properties
IUPAC Name |
methyl 3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-30-20-14(33-23-19(28)17(26)18(27)21(34-23)22(29)31-2)9-13-15(16(20)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,17-19,21,23,25-28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLTXLXSBUMNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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